

Application of PXS-4728A in the Study of Diabetic Nephropathy

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Compound of Interest

Compound Name: PXS-4728A

Cat. No.: B606074

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Introduction

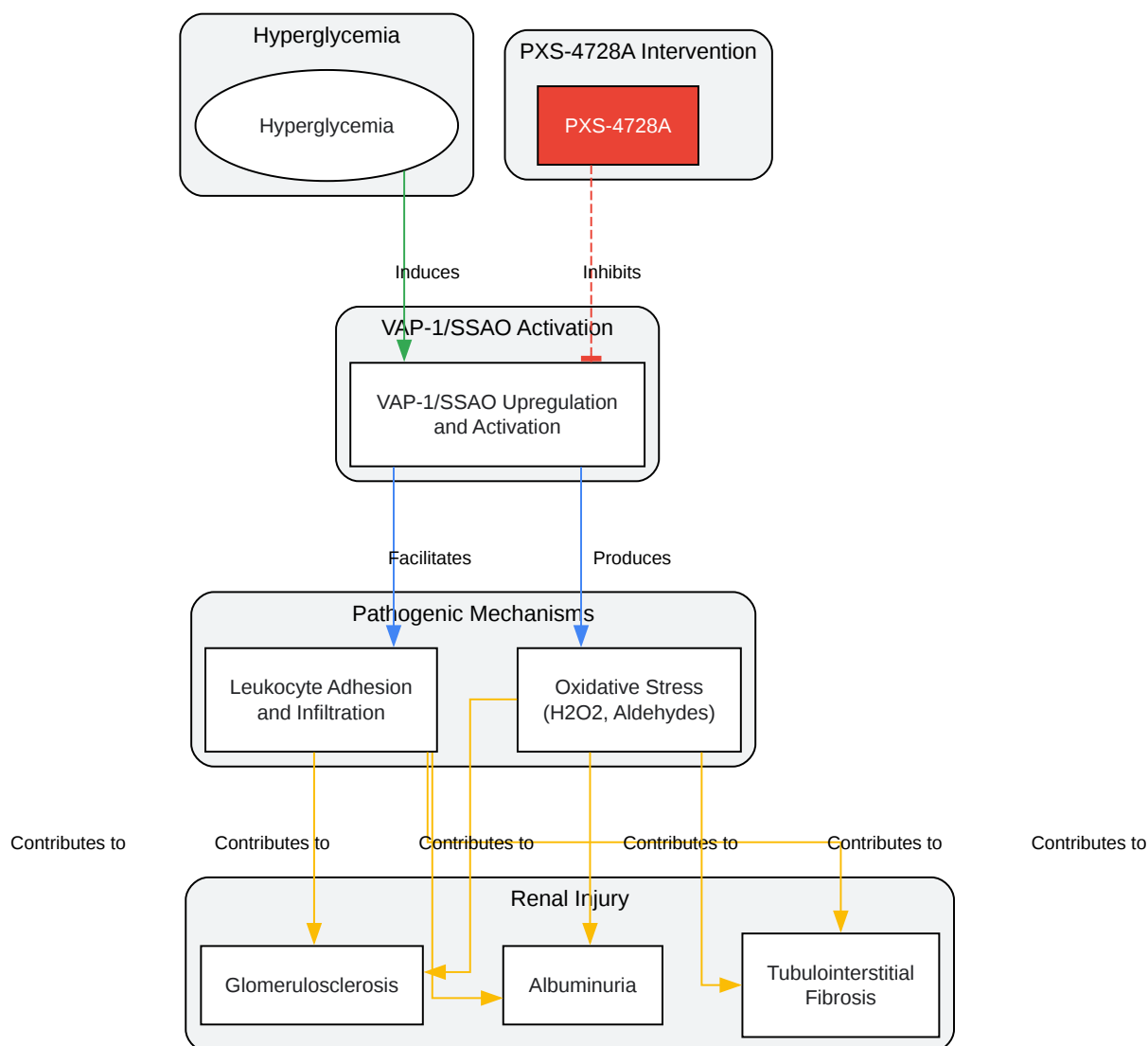
Diabetic nephropathy is a leading cause of end-stage renal disease worldwide, characterized by progressive damage to the kidneys.[1] The pathophysiology of diabetic nephropathy is complex, involving hyperglycemia-induced inflammation, oxidative stress, and fibrosis.[2][3] A key player in the inflammatory cascade is the Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO).[2][4] **PXS-4728A** is a potent and selective inhibitor of SSAO, offering a targeted therapeutic approach to mitigate the renal complications of diabetes. This document provides detailed application notes and protocols for utilizing **PXS-4728A** in preclinical studies of diabetic nephropathy.

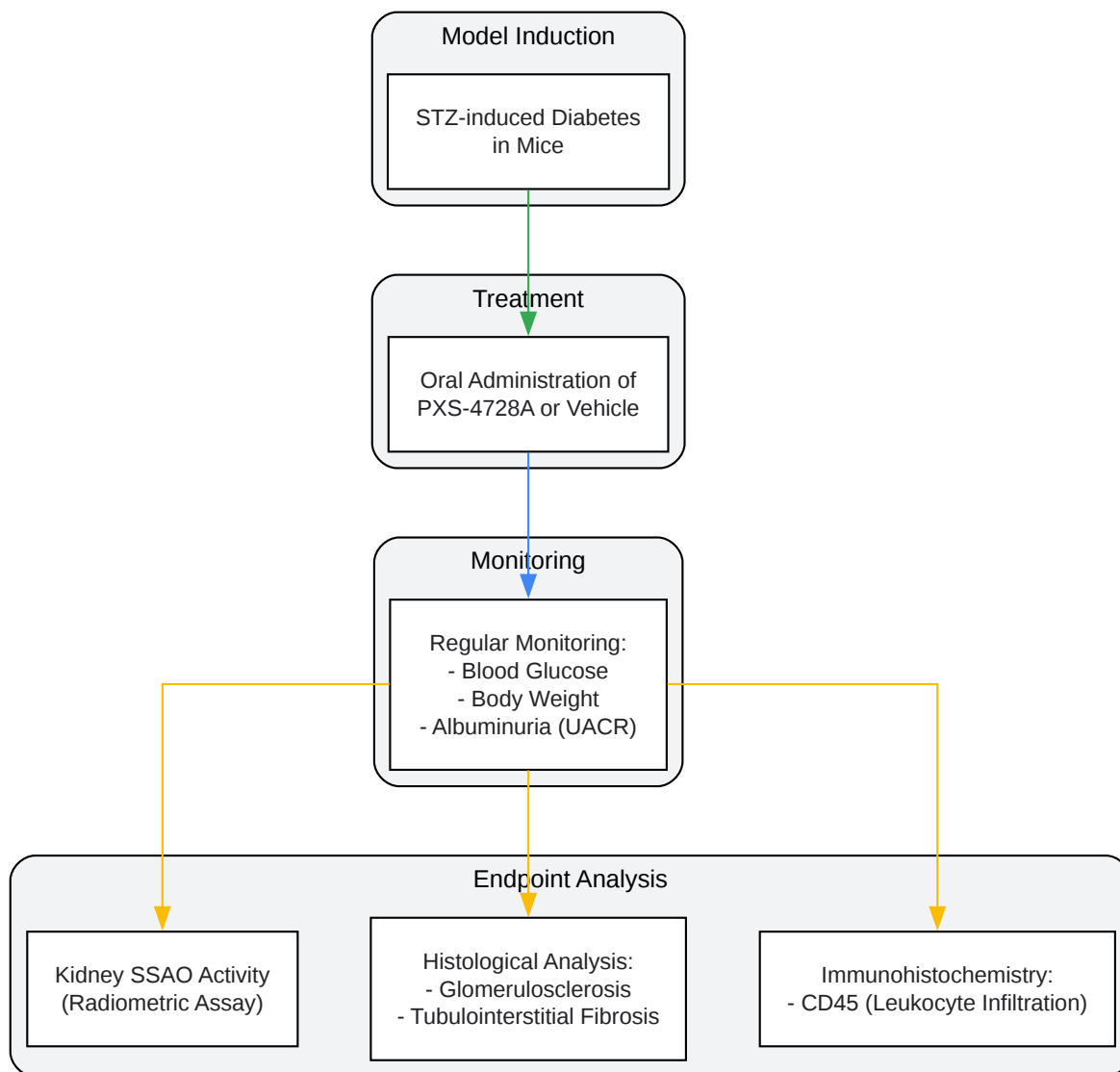
VAP-1/SSAO is an endothelial-bound adhesion molecule with amine oxidase activity. Its enzymatic function catalyzes the oxidative deamination of primary amines, producing hydrogen peroxide, aldehydes, and ammonia. These byproducts contribute to oxidative stress and the formation of advanced glycation end-products (AGEs), both of which are implicated in the pathogenesis of diabetic kidney disease. Furthermore, VAP-1 facilitates the adhesion and transmigration of leukocytes to sites of inflammation, exacerbating renal injury. Elevated levels of soluble VAP-1 have been observed in patients with diabetes and are associated with a decline in glomerular filtration rate and increased albuminuria.

PXS-4728A effectively suppresses SSAO activity, thereby reducing inflammatory cell infiltration, oxidative stress, and subsequent renal damage.

Mechanism of Action of PXS-4728A in Diabetic Nephropathy

The therapeutic potential of **PXS-4728A** in diabetic nephropathy stems from its ability to inhibit the enzymatic activity of VAP-1/SSAO. This inhibition disrupts a critical inflammatory and oxidative pathway in the diabetic kidney.





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